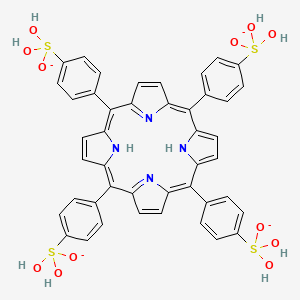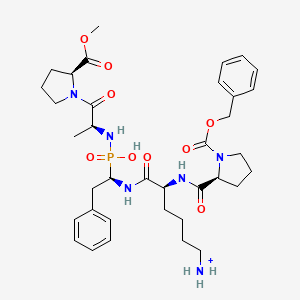![molecular formula C26H22BrN3O4 B10778328 (2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)
(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-Coeleneterazine is a synthetic derivative of coelenterazine, a luciferin commonly found in marine organisms. Coelenterazine is known for its bioluminescent properties, which are utilized by various marine species for communication, predation, and camouflage . Br-Coeleneterazine has been modified to include a bromine atom, enhancing its chemical properties and making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Br-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. This core is then functionalized with various substituents, including the bromine atom. The synthetic routes typically involve:
Classical Synthesis: This method uses traditional organic synthesis techniques, including condensation reactions and cyclization.
Modern Methods: These methods utilize palladium-catalyzed couplings and other advanced techniques to introduce the bromine atom and other functional groups.
Industrial Production Methods
Industrial production of Br-Coeleneterazine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Br-Coeleneterazine undergoes various chemical reactions, including:
Reduction: Br-Coeleneterazine can be reduced under specific conditions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups to create novel derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen.
Reducing Agents: Such as sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions.
Major Products
Scientific Research Applications
Br-Coeleneterazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Br-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the emission of light. This process is highly efficient and can be used to monitor various biological processes in real-time. The molecular targets include specific luciferase enzymes, and the pathways involved are related to the bioluminescent reactions in marine organisms .
Comparison with Similar Compounds
Br-Coeleneterazine is unique compared to other similar compounds due to its enhanced bioluminescent properties and stability. Similar compounds include:
Coelenterazine: The parent compound, widely used in bioluminescence studies.
DeepBlueC: A derivative with a different substitution pattern, used for specific bioluminescent applications.
Coelenterazine h: Another derivative with enhanced stability and brightness.
Br-Coeleneterazine stands out due to its bromine substitution, which provides unique advantages in terms of reactivity and application versatility .
Properties
Molecular Formula |
C26H22BrN3O4 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(2S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22?,26-/m0/s1 |
InChI Key |
UCEOLAINXJPTDK-XGCAABAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


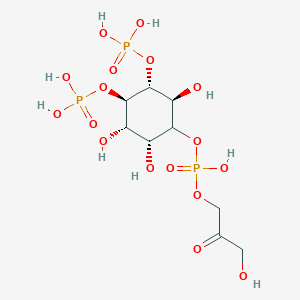
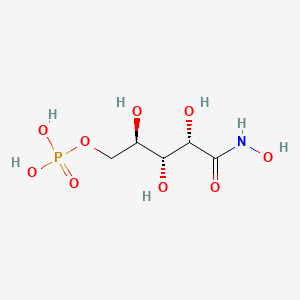
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

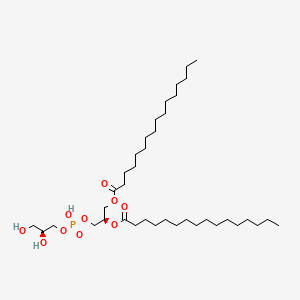
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![2-[[4-[[4-[[4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778293.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
